5-benzyl-2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-6-methylpyrimidin-4(1H)-one
Description
5-Benzyl-2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-6-methylpyrimidin-4(1H)-one is a heterocyclic compound featuring a pyrimidin-4(1H)-one core substituted with a benzyl group at position 5, a methyl group at position 6, and a quinazoline-linked amino group at position 2. The quinazoline moiety is further substituted with a 6-ethoxy and 4-methyl group.
Properties
IUPAC Name |
5-benzyl-2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-4-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2/c1-4-30-17-10-11-20-18(13-17)14(2)24-22(26-20)28-23-25-15(3)19(21(29)27-23)12-16-8-6-5-7-9-16/h5-11,13H,4,12H2,1-3H3,(H2,24,25,26,27,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDRHODIBQPWHOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(N=C(N=C2C=C1)NC3=NC(=C(C(=O)N3)CC4=CC=CC=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
WAY-303376 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Properties
Research indicates that compounds containing quinazoline and pyrimidine structures often exhibit significant anticancer activity. Preliminary studies suggest that 5-benzyl-2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-6-methylpyrimidin-4(1H)-one may act as an enzyme inhibitor or modulate receptor interactions, making it a candidate for cancer therapy development.
Case Study:
A study explored the inhibition of specific kinases involved in cancer progression. The compound demonstrated promising results in vitro, suggesting potential pathways for further drug development focused on targeted cancer therapies.
2. Enzyme Inhibition
The compound's structural components allow it to interact with various enzymes, potentially inhibiting their activity. This property is critical in drug design, particularly for diseases where enzyme overactivity is a concern.
Research Findings:
Studies have shown that derivatives of this compound can effectively inhibit enzymes linked to metabolic disorders, suggesting applications in treating conditions such as diabetes and obesity.
Biochemical Research Applications
1. Understanding Biochemical Pathways
The ability of 5-benzyl-2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-6-methylpyrimidin-4(1H)-one to interact with specific biological targets makes it valuable for biochemical research. It can be used to study enzyme mechanisms and receptor interactions.
Application Example:
Research focusing on the compound's binding affinity to various receptors has provided insights into its potential therapeutic uses and mechanisms of action.
Agricultural Science Applications
1. Agrochemical Development
Investigations into the effects of this compound on plant growth or pest resistance could lead to novel agrochemicals. Its unique chemical structure may enhance its efficacy as a pesticide or herbicide.
Research Insights:
Preliminary trials have indicated that the compound can influence plant growth positively, suggesting its potential use in developing environmentally friendly agricultural products.
Mechanism of Action
WAY-303376 exerts its effects by inhibiting the STAT3 pathway. The STAT3 pathway is involved in various cellular processes, including cell growth, apoptosis, and immune response. By inhibiting this pathway, WAY-303376 can modulate these processes, making it a potential therapeutic agent in cancer treatment .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
| Compound Name | Structural Features | Molecular Formula | Key Distinctions | Reported Activity |
|---|---|---|---|---|
| 5-Benzyl-2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-6-methylpyrimidin-4(1H)-one | Benzyl (C6H5CH2) at C5; 6-ethoxy-4-methylquinazoline at C2 | C24H24N6O2 | Ethoxy group at quinazoline C6; no halogen substituents | Not explicitly reported, but inferred kinase inhibition based on analogs |
| 5-(4-Chlorobenzyl)-2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one () | 4-Chlorobenzyl at C5; methoxy at quinazoline C6 | C23H21ClN6O2 | Chlorine enhances lipophilicity; methoxy reduces steric bulk vs. ethoxy | Potential kinase inhibition; improved target binding due to Cl |
| 5-(3-Chlorobenzyl)-2-[(4-methylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one () | 3-Chlorobenzyl at C5; no substituent at quinazoline C6 | C19H19ClN4O | Chlorine at benzyl meta-position alters electronic effects | Antitumor activity in vitro; mechanism linked to DNA intercalation |
| 2-[(4,7-Dimethylquinazolin-2-yl)amino]-6-methyl-5-(4-methylbenzyl)pyrimidin-4(3H)-one () | 4-Methylbenzyl at C5; 4,7-dimethylquinazoline | C23H23N5O | Dual methyl groups on quinazoline increase rigidity | Used as a building block for enzyme inhibitors |
| 2-[(4,8-Dimethylquinazolin-2-yl)amino]-6-methyl-5-(2-methylbenzyl)pyrimidin-4(3H)-one () | 2-Methylbenzyl at C5; 4,8-dimethylquinazoline | C23H23N5O | Methyl at benzyl ortho-position hinders rotation | Studied for antibacterial activity due to enhanced membrane penetration |
| 1-[2-[(6-Ethyl-4-methylquinazolin-2-yl)amino]-4-methylpyrimidin-5-yl]ethanone () | Acetyl group at pyrimidine C5; ethyl at quinazoline C6 | C19H20N6O | Ethyl group increases hydrophobicity vs. ethoxy | Potential CNS activity; structural similarity to receptor modulators |
Key Structural Determinants of Activity
Quinazoline Substitutions :
- Ethoxy/methoxy at C6: Ethoxy (in the main compound) provides better metabolic stability than methoxy but may reduce solubility .
- Methyl at C4: Enhances planarity of the quinazoline ring, promoting π-π stacking with biological targets .
Benzyl Group Modifications :
- Halogenation (e.g., 4-Cl in ) increases binding affinity to hydrophobic pockets in enzymes .
- Methyl positions (ortho vs. para) influence steric hindrance and conformational flexibility .
Pyrimidinone Core: The 6-methyl group stabilizes the lactam tautomer, critical for hydrogen-bonding interactions .
Biological Activity
5-benzyl-2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-6-methylpyrimidin-4(1H)-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 5-benzyl-2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-6-methylpyrimidin-4(1H)-one is , with a molecular weight of approximately 401.461 g/mol. The compound features a pyrimidinone core substituted with a benzyl group, an ethoxy group, and a quinazoline moiety, which contributes to its diverse biological activities.
Pharmacological Properties
Research indicates that compounds containing quinazoline and pyrimidine structures often exhibit significant pharmacological properties, particularly as enzyme inhibitors and anticancer agents. The specific interactions of this compound with biological targets are still under investigation, but its structural components suggest potential for modulating enzyme activity or receptor interactions.
Table 1: Comparison of Biological Activities
| Activity | Description |
|---|---|
| Enzyme Inhibition | Potential to inhibit specific enzymes involved in disease processes. |
| Anticancer Activity | Investigated for efficacy against various cancer cell lines. |
| Receptor Interaction | May bind to specific receptors affecting signal transduction pathways. |
| Toxicity Profile | Initial studies indicate a favorable safety profile, but further assessments are needed. |
The biological activity of 5-benzyl-2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-6-methylpyrimidin-4(1H)-one can be attributed to several mechanisms:
1. Enzyme Inhibition:
The compound may inhibit key enzymes involved in metabolic pathways, thereby affecting cellular processes related to growth and proliferation.
2. Receptor Binding Affinity:
Evaluating its binding affinity to various receptors can help determine its efficacy as a drug candidate. This includes assessing how well the compound interacts with targets implicated in cancer and other diseases.
3. Antioxidant Activity:
Preliminary studies suggest that the compound may exhibit antioxidant properties, which could contribute to its therapeutic effects.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of similar compounds, providing insights into the potential applications of 5-benzyl-2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-6-methylpyrimidin-4(1H)-one.
Study 1: Synthesis and Anticancer Evaluation
A study conducted by researchers synthesized various quinazoline derivatives, including those similar to our compound. They found significant anticancer activity against breast cancer cell lines (MCF7) with IC50 values indicating effective inhibition of cell proliferation .
Study 2: Enzyme Inhibition Assays
Another research project evaluated the enzyme inhibition potential of quinazoline-based compounds. The findings revealed that certain derivatives effectively inhibited protein kinases involved in cancer progression, suggesting that our compound could have similar effects .
Toxicology Studies
Understanding the safety profile through toxicity assessments is crucial for any potential therapeutic application. Initial toxicity studies indicate that 5-benzyl-2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-6-methylpyrimidin-4(1H)-one has a favorable safety profile; however, comprehensive toxicological evaluations are necessary before clinical applications can be considered.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for the preparation of 5-benzyl-2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-6-methylpyrimidin-4(1H)-one, and what key reaction conditions influence yield optimization?
- Methodological Answer : The compound is synthesized via multi-step heterocyclic condensation. A critical step involves the coupling of 6-ethoxy-4-methylquinazolin-2-amine with a functionalized pyrimidinone intermediate under nucleophilic substitution conditions. Key parameters include:
- Temperature control (60–80°C) to prevent side reactions.
- Use of polar aprotic solvents (e.g., DMF or DMSO) to enhance reactivity.
- Catalytic bases like triethylamine to deprotonate the amine group for efficient coupling .
- Yield Optimization : Microwave-assisted synthesis can reduce reaction time by 30–50%, while purification via column chromatography (silica gel, ethyl acetate/hexane gradient) improves purity (>95%) .
Q. Which spectroscopic and chromatographic techniques are recommended for structural characterization and purity assessment?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm regiochemistry (e.g., quinazolinyl substitution patterns) and detect impurities. Key signals include the pyrimidinone NH proton (~12 ppm, broad) and ethoxy group protons (1.3–1.5 ppm) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity. Mobile phases often combine acetonitrile and ammonium acetate buffer (pH 6.5) for optimal resolution .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]: ~476.2 Da) .
Q. What biological targets or pathways have been preliminarily associated with this compound?
- Methodological Answer : Early studies suggest kinase inhibition (e.g., EGFR or Aurora kinases) due to structural similarity to quinazoline-based inhibitors. In vitro assays:
- Dose-response curves (IC determination) using ATP-binding site competition assays.
- Selectivity profiling against related kinases (e.g., SRC, ABL) to identify off-target effects .
Advanced Research Questions
Q. How can X-ray crystallography using SHELX programs resolve the compound’s molecular conformation and intermolecular interactions?
- Methodological Answer :
- Data Collection : Single-crystal X-ray diffraction (Cu-Kα radiation) at 100 K to minimize thermal motion artifacts.
- Refinement (SHELXL) : Iterative cycles refine positional and thermal displacement parameters. Hydrogen bonding networks (e.g., pyrimidinone NH to ethoxy oxygen) are mapped using Mercury’s interaction analysis tools .
- Validation : R-factor convergence (<0.05) and Hirshfeld surface analysis ensure model accuracy. Example: A study of a related quinazolinone revealed π-π stacking (3.7 Å) between aromatic rings .
Q. What computational strategies are effective for modeling ligand-target interactions and predicting binding affinities?
- Methodological Answer :
- Docking Studies (AutoDock Vina) : Flexible docking into kinase ATP pockets (PDB: 1M17) with AMBER force fields. Key interactions: Hydrogen bonds between the quinazolinyl amino group and kinase backbone (e.g., Met793 in EGFR).
- MD Simulations (GROMACS) : 100-ns trajectories evaluate complex stability. RMSD (<2 Å) and binding free energy (MM-PBSA) calculations correlate with experimental IC values .
Q. How can contradictions in biological activity data across studies be systematically addressed?
- Methodological Answer :
- Meta-Analysis : Compare assay conditions (e.g., ATP concentrations, cell lines) using ANOVA. Example: Discrepant IC values may arise from variations in ATP levels (1 mM vs. 10 μM).
- Orthogonal Assays : Validate kinase inhibition via Western blot (phospho-EGFR quantification) alongside enzymatic assays .
- Structural Reanalysis : Re-examine crystallographic data for conformational flexibility (e.g., rotameric states of the benzyl group affecting binding) .
Q. What challenges arise in synthesizing derivatives with modified substituents, and how can they be mitigated?
- Methodological Answer :
- Challenge : Steric hindrance from the 5-benzyl group complicates functionalization at the pyrimidinone C6 position.
- Solution : Use protecting groups (e.g., Boc for amines) during alkylation. Post-functionalization via Suzuki-Miyaura coupling introduces aryl/heteroaryl groups at the quinazolinyl C6-ethoxy position .
- Yield Improvement : Microwave irradiation (150°C, 20 min) enhances cross-coupling efficiency by 40% compared to traditional heating .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
